

## Next-Generation CFTR Activators: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CFTR activator 2 |           |
| Cat. No.:            | B10816943        | Get Quote |

A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activators. This guide provides an objective analysis of clinical and preclinical data, detailed experimental protocols, and visualizations of key biological pathways.

The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators. These small molecules aim to correct the function of the defective CFTR protein, the root cause of the disease. The first generation of modulators brought significant clinical benefits, but the quest for even more effective therapies continues. This guide focuses on the next wave of CFTR activators, presenting head-to-head studies that compare their efficacy and providing the detailed experimental context necessary for a deeper understanding of these advancements.

## Performance of Next-Generation CFTR Modulator Combinations

The development of CFTR modulators has moved towards combination therapies to maximize the functional rescue of the CFTR protein. The current standard of care for many individuals with CF is the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor. The following tables summarize the clinical trial data from head-to-head studies of the next-generation triple-combination therapies against this benchmark.



## Table 1: Vanzacaftor Triple Combination vs. Elexacaftor/Tezacaftor/Ivacaftor

The SKYLINE 102 and SKYLINE 103 Phase 3 trials were designed to evaluate the efficacy and safety of the once-daily triple-combination of vanzacaftor/tezacaftor/deutivacaftor compared to the twice-daily elexacaftor/tezacaftor/ivacaftor in people with CF aged 12 years and older. The primary endpoint was the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) through week 24, with non-inferiority being the goal.

| Outcome Measure                                             | Vanzacaftor/Tezaca<br>ftor/Deutivacaftor      | Elexacaftor/Tezacaf<br>tor/Ivacaftor | Treatment Difference (95% CI)      |
|-------------------------------------------------------------|-----------------------------------------------|--------------------------------------|------------------------------------|
| Absolute Change in ppFEV1 (SKYLINE 102)                     | +0.5 percentage points                        | +0.3 percentage points               | 0.2 (-0.7 to 1.1)                  |
| Absolute Change in ppFEV1 (SKYLINE 103)                     | +0.2 percentage points                        | 0.0 percentage points                | 0.2 (-0.5 to 0.9)                  |
| Sweat Chloride<br>Reduction                                 | Superior to Elexacaftor/Tezacaftor /Ivacaftor | -                                    | -                                  |
| Proportion of patients<br>with Sweat Chloride<br><60 mmol/L | 86%                                           | 77%                                  | Odds Ratio: 2.21<br>(1.55 to 3.15) |
| Proportion of patients with Sweat Chloride <30 mmol/L       | 31%                                           | 23%                                  | Odds Ratio: 2.87<br>(2.00 to 4.12) |

Conclusion: The vanzacaftor triple combination was found to be non-inferior to elexacaftor/tezacaftor/ivacaftor in improving lung function and was superior in reducing sweat chloride concentrations, a key marker of CFTR function.[1][2]



# Table 2: Proteostasis Triple Combination (Dirocaftor/Posenacaftor/Nesolicaftor)

Proteostasis Therapeutics developed a triple combination therapy consisting of a potentiator (dirocaftor, PTI-808), a corrector (posenacaftor, PTI-801), and an amplifier (nesolicaftor, PTI-428). The following data is from a Phase 2 study in F508del homozygous CF patients.

| Outcome Measure                                 | Dirocaftor/Posenacaftor/Nesolicaftor (vs. Placebo) |
|-------------------------------------------------|----------------------------------------------------|
| Mean Absolute Improvement in ppFEV1 (at day 28) | 8 percentage points                                |
| Mean Improvement in Sweat Chloride (at day 28)  | -29 mmol/L                                         |

Note: Direct head-to-head data against Elexacaftor/Tezacaftor/Ivacaftor for this combination is not yet available. A clinical trial (CHOICES) is underway to evaluate this combination in patients with rare CFTR mutations identified through organoid screening.[3][4][5]

### **Emerging Therapies: A New Frontier**

Beyond small molecule modulators, new therapeutic modalities are being explored to address the underlying genetic defect in CF for all patients, regardless of their specific mutations.

VX-522: An mRNA-Based Approach

Vertex Pharmaceuticals, in collaboration with Moderna, is developing VX-522, an inhaled messenger RNA (mRNA) therapy. This approach aims to deliver a correct copy of the CFTR mRNA to lung cells, enabling them to produce functional CFTR protein. This therapy holds promise for the roughly 10% of people with CF who have mutations that do not result in the production of any CFTR protein and therefore do not respond to currently available modulators. [6][7] VX-522 is currently in early-stage Phase 1/2 clinical trials to evaluate its safety and tolerability.[6][7][8] Efficacy data from these trials are not yet available.

## **Signaling Pathways and Mechanisms of Action**



The proper function of the CFTR protein is dependent on a complex series of events, from its synthesis and processing in the cell to its activity at the cell surface. CFTR modulators are designed to intervene at specific points in this pathway.



Click to download full resolution via product page

Caption: Mechanism of action of CFTR modulators.

### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of CFTR activators.

# Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR channel activity in a native epithelial context.

**Experimental Workflow** 





Click to download full resolution via product page

Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.



#### **Detailed Methodology:**

- Organoid Culture: Human intestinal organoids are established from rectal biopsies and cultured in a basement membrane matrix. For the assay, 30-80 organoids are seeded per well in a 96-well plate.
- Medium Exchange: Prior to the assay, the culture medium is replaced with a Krebs-Ringer Bicarbonate (KBR) buffer and allowed to equilibrate for 30 minutes at 37°C.
- Baseline Imaging: Baseline images of the organoids are captured (T=0).
- CFTR Stimulation: Forskolin, a direct activator of adenylyl cyclase which increases intracellular cAMP levels, is added to the wells to stimulate the opening of the CFTR channel.
- Time-Lapse Microscopy: The swelling of the organoids, caused by the influx of chloride ions and subsequent osmotic water movement into the lumen, is monitored using live-cell imaging.
- Data Analysis: The change in the cross-sectional area of the organoids over time is quantified to determine the extent of CFTR function.

### **Ussing Chamber Electrophysiology**

The Ussing chamber is a gold-standard technique used to measure ion transport across epithelial tissues and cell monolayers.

**Experimental Workflow** 





Click to download full resolution via product page

Caption: Workflow for Ussing chamber electrophysiology experiments.



#### **Detailed Methodology:**

- Cell Culture: Primary human bronchial epithelial (HBE) cells are grown on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.
- Chamber Setup: The cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments, which are filled with a physiological salt solution and maintained at 37°C.
- Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
- Pharmacological Manipulation: A series of compounds are added in a specific sequence to isolate and measure CFTR-mediated chloride secretion:
  - Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC).
  - Forskolin: Added to the basolateral side to raise cAMP levels and activate CFTR.
  - CFTR Potentiator: The test compound is added to the apical side to assess its ability to enhance CFTR function.
  - CFTR Inhibitor: A specific CFTR inhibitor (e.g., CFTRinh-172) is added to the apical side to confirm that the measured current is indeed mediated by CFTR.
- Data Analysis: The change in Isc in response to each compound is calculated to quantify the activity of the CFTR modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace







[biospace.com]

- 2. researchgate.net [researchgate.net]
- 3. Structure of nucleotide-binding domain 1 of the cystic fibrosis transmembrane conductance regulator | The EMBO Journal [link.springer.com]
- 4. CFTR Lifecycle Map—A Systems Medicine Model of CFTR Maturation to Predict Possible Active Compound Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing Mutations Disrupt Interactions between the Nucleotide Binding and Transmembrane Domains of P-glycoprotein and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of a nucleotide-binding domain of the cystic fibrosis transmembrane conductance regulator yields insight into disease-causing mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight Brushed nasal epithelial cells are a surrogate for bronchial epithelial CFTR studies [insight.jci.org]
- To cite this document: BenchChem. [Next-Generation CFTR Activators: A Head-to-Head Comparison for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10816943#head-to-head-studies-of-next-generation-cftr-activators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com